Triisopropyl orthoformate

Description

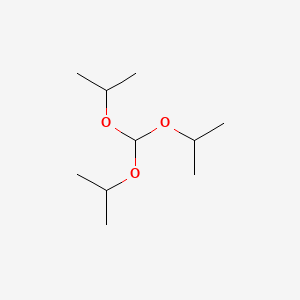

Structure

3D Structure

Properties

IUPAC Name |

2-[di(propan-2-yloxy)methoxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIVAWNGRDHRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063479 | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-60-3 | |

| Record name | 2,2′,2′′-[Methylidynetris(oxy)]tris[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4447-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2',2''-(methylidynetris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[methylidynetris(oxy)]trispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Triisopropyl Orthoformate via the Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl orthoformate is a valuable reagent in organic synthesis, primarily utilized as a protecting group for various functional groups and as a precursor in the formation of other key synthetic intermediates. Among the various synthetic routes to orthoformates, the Pinner reaction offers a classical and effective method, proceeding through the acid-catalyzed reaction of a nitrile with an alcohol. This technical guide provides a comprehensive overview of the Pinner reaction for the synthesis of this compound, detailing the underlying chemical principles, a generalized experimental protocol, and key reaction parameters. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Orthoesters, formally esters of hypothetical orthocarboxylic acids, are characterized by the presence of three alkoxy groups attached to a single carbon atom. Their utility in organic chemistry is extensive, ranging from their role as protecting groups for carboxylic acids, alcohols, and aldehydes, to their use as electrophilic C1 building blocks and precursors in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Pinner reaction, first described by Adolf Pinner in 1877, represents a fundamental method for the synthesis of orthoesters.[1][2] The reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, commonly referred to as a Pinner salt. Subsequent alcoholysis of the Pinner salt yields the desired orthoester.[1][2] This guide will focus on the application of the Pinner reaction for the synthesis of this compound from hydrogen cyanide and isopropanol (B130326).

The Pinner Reaction: Mechanism and Principles

The synthesis of this compound via the Pinner reaction is a two-stage process, initiated by the formation of the Pinner salt, followed by its conversion to the final orthoester product.

Stage 1: Formation of the Isopropyl Formimidate Hydrochloride (Pinner Salt)

The reaction is initiated by the protonation of the nitrile (hydrogen cyanide) by the strong acid catalyst (HCl), which significantly increases the electrophilicity of the nitrile carbon. A molecule of isopropanol then acts as a nucleophile, attacking the activated nitrile carbon. A subsequent proton transfer results in the formation of the isopropyl formimidate hydrochloride, the Pinner salt intermediate.

Caption: Formation of the Pinner Salt Intermediate.

Stage 2: Alcoholysis to this compound

The second stage involves the alcoholysis of the Pinner salt. In the presence of excess isopropanol, two additional isopropanol molecules sequentially attack the carbon atom of the Pinner salt. These nucleophilic additions, followed by the elimination of an ammonium (B1175870) chloride molecule, lead to the formation of this compound.

Caption: Conversion of the Pinner Salt to this compound.

Experimental Protocol (Generalized)

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Notes |

| Hydrogen Cyanide | HCN | 27.03 | Highly toxic, handle with extreme caution. |

| Isopropanol | C₃H₈O | 60.10 | Anhydrous grade is essential. |

| Hydrogen Chloride | HCl | 36.46 | Anhydrous gas is required. |

| Inert Solvent | - | - | Anhydrous diethyl ether or dichloromethane. |

Reaction Setup

Caption: Generalized Experimental Workflow for Pinner Synthesis.

Procedure

-

Preparation: All glassware must be thoroughly dried to prevent hydrolysis of the Pinner salt intermediate and the final orthoester product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Pinner Salt Formation: A solution of anhydrous isopropanol in an anhydrous inert solvent (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a dropping funnel. The solution is cooled to a low temperature (typically between -10 °C and 0 °C). Anhydrous hydrogen chloride gas is then bubbled through the solution, followed by the slow, dropwise addition of hydrogen cyanide. The reaction mixture is stirred at this low temperature for several hours to allow for the formation and precipitation of the isopropyl formimidate hydrochloride (Pinner salt).

-

Alcoholysis: After the formation of the Pinner salt is complete, an excess of anhydrous isopropanol is added to the reaction mixture. The mixture is then allowed to warm to room temperature or gently heated to facilitate the alcoholysis of the Pinner salt to this compound. The reaction progress can be monitored by the disappearance of the solid Pinner salt.

-

Work-up and Purification: The reaction mixture is typically quenched by the addition of a weak base to neutralize the excess acid. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data and Characterization

Due to the lack of a specific published procedure for the Pinner reaction synthesis of this compound, detailed quantitative data such as precise yields and reaction times are not available. However, based on the synthesis of similar orthoformates, yields can be expected to be in the moderate to good range, contingent on the strict adherence to anhydrous conditions and careful control of the reaction temperature.

The final product, this compound, can be characterized by its physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | [4] |

| Molar Mass | 190.28 g/mol | [4] |

| Boiling Point | 65-66 °C at 18 mmHg | [5] |

| Density | 0.854 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.397 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a quartet for the methine proton of the orthoformate core and a doublet for the methyl protons of the isopropyl groups, along with a septet for the methine protons of the isopropyl groups.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the central orthoformate carbon and the carbons of the isopropyl groups.

Conclusion

The Pinner reaction provides a viable, albeit classical, method for the synthesis of this compound. The success of the synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the formation of the Pinner salt. While a specific, optimized protocol for this compound is not readily found in the literature, the general principles and procedures outlined in this guide provide a solid foundation for researchers to develop and refine a synthetic route. The information presented here, including the reaction mechanism, a generalized experimental workflow, and key characterization data, should prove valuable to scientists and professionals engaged in organic synthesis and drug development. Further experimental investigation is warranted to establish a detailed and optimized protocol for this specific transformation.

References

triisopropyl orthoformate synthesis from dichlorofluoromethane

An In-depth Technical Guide to the Synthesis of Triisopropyl Orthoformate from Dichlorofluoromethane (B1207983)

Introduction

This compound (TIPO) is a versatile reagent in organic synthesis, primarily utilized as a protecting group for alcohols and in the formation of acetals and ketals.[1] Its synthesis is a topic of interest for researchers in pharmaceuticals and fine chemicals seeking efficient and reliable methods for creating complex molecular architectures.[1] One documented pathway involves the reaction of dichlorofluoromethane with a suitable alkoxide.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from dichlorofluoromethane. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from analogous haloform reactions, key quantitative data, and visualizations of the process workflow and underlying reaction mechanism.

Reaction Overview

The synthesis of this compound from dichlorofluoromethane proceeds via a nucleophilic substitution reaction. In this process, potassium isopropoxide, a strong nucleophile, reacts with dichlorofluoromethane in a solution of isopropyl alcohol.[2] The isopropoxide ions displace the chloride and fluoride (B91410) ions from the dichlorofluoromethane carbon center, leading to the formation of this compound.

The overall balanced chemical equation for the reaction is:

CHCl₂F + 3 KOCH(CH₃)₂ → CH(OCH(CH₃)₂)₃ + 2 KCl + KF

This reaction is analogous to the classic synthesis of other orthoformates, such as trimethyl or triethyl orthoformate, which are commonly prepared by reacting chloroform (B151607) with the corresponding sodium alkoxide.[3]

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below for easy reference and comparison.

| Property | Dichlorofluoromethane | This compound |

| CAS Number | 75-43-4 | 4447-60-3 |

| Molecular Formula | CHCl₂F | C₁₀H₂₂O₃[4] |

| Molecular Weight | 102.92 g/mol | 190.28 g/mol [4] |

| Appearance | Colorless gas | Colorless clear liquid[2][5] |

| Boiling Point | 8.9 °C | 65-66 °C / 18 mmHg[2] |

| Density | 1.426 g/cm³ (liquid at 9 °C) | 0.854 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | Not Applicable | 1.397[2] |

| Flash Point | Not Applicable | 42 °C (107.6 °F)[5] |

Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask (e.g., 1 L)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Cooling bath (ice-water or dry ice/acetone)

-

Anhydrous isopropyl alcohol

-

Potassium metal

-

Dichlorofluoromethane (liquefied gas)

-

Apparatus for fractional distillation

-

Vacuum filtration setup (e.g., Büchner funnel)

Procedure:

Part 1: Preparation of Potassium Isopropoxide

-

Assemble the three-neck flask with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a stopper. Ensure all glassware is meticulously dried to prevent the hydrolysis of the product.

-

Under a gentle flow of inert gas (e.g., Nitrogen), add 500 mL of anhydrous isopropyl alcohol to the flask.

-

Carefully cut the required molar equivalent of potassium metal into small pieces while submerged in a non-reactive hydrocarbon solvent (e.g., hexane) to prevent oxidation.

-

Cautiously add the potassium pieces one at a time to the stirring isopropyl alcohol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction.

-

Continue stirring until all the potassium has dissolved completely, yielding a solution of potassium isopropoxide in isopropyl alcohol.

Part 2: Reaction with Dichlorofluoromethane

-

Cool the potassium isopropoxide solution to approximately 0-5 °C using an ice bath.

-

Dichlorofluoromethane, a gas at room temperature, must be handled as a liquefied gas.[7] Slowly bubble a slight excess (approximately 1.1 molar equivalents relative to the alkoxide) of dichlorofluoromethane gas into the cold, stirring alkoxide solution. Alternatively, if using a cylinder, the mass added can be monitored by placing the cylinder on a balance. The addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion. A white precipitate of potassium chloride and potassium fluoride will form.

Part 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Remove the inorganic salt precipitate by vacuum filtration using a Büchner funnel. Wash the salt cake with a small amount of anhydrous diethyl ether or hexane (B92381) to recover any entrained product.

-

Combine the filtrate and the washings.

-

Set up a fractional distillation apparatus. First, distill off the excess isopropyl alcohol and any other low-boiling solvents at atmospheric pressure.

-

After the solvent is removed, reduce the pressure using a vacuum pump. Collect the this compound fraction at its characteristic boiling point of 65-66 °C at 18 mmHg.[2]

Safety Precautions:

-

Potassium metal is highly reactive with water and moisture; handle with extreme care under an inert atmosphere or in a hydrocarbon solvent.

-

Dichlorofluoromethane is a gas that can displace air and act as an asphyxiant.[7] It may also decompose upon heating to produce toxic fumes of chloride and fluoride.[7] All operations should be performed in a well-ventilated fume hood.

-

The reaction to form potassium isopropoxide is exothermic and generates flammable hydrogen gas.

Process Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Workflow for TIPO synthesis.

Caption: Nucleophilic substitution mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4447-60-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 4447-60-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. Dichlorofluoromethane | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]

triisopropyl orthoformate chemical properties and structure

An In-depth Technical Guide to Triisopropyl Orthoformate: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of reagent properties is paramount to achieving desired synthetic outcomes. This compound (TIPO) is a versatile compound widely utilized in organic synthesis. This guide provides a detailed overview of its chemical properties, structure, reactivity, and common experimental protocols.

Chemical Identity and Structure

This compound, also known as triisopropoxymethane or orthoformic acid triisopropyl ester, is the triisopropyl ester of orthoformic acid.[1] It is characterized by a central carbon atom bonded to three isopropoxy groups.

Table 1: Structural and Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[bis(propan-2-yloxy)methoxy]propane[2][3] |

| Synonyms | Triisopropoxymethane, Orthoformic acid triisopropyl ester[1][4][5] |

| CAS Number | 4447-60-3[1][2] |

| Molecular Formula | C₁₀H₂₂O₃[1][5][6] |

| Linear Formula | CH[OCH(CH₃)₂]₃[2][3][7] |

| SMILES | CC(C)OC(OC(C)C)OC(C)C[2][3][7] |

| InChI | 1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3[2][3][5][7] |

| InChI Key | FPIVAWNGRDHRSQ-UHFFFAOYSA-N[2][3][5][7] |

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][5] It is known to be sensitive to moisture.[4][5][8] A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 190.28 g/mol [1][2][6] |

| Appearance | Clear colorless liquid[1][4][5] |

| Density | 0.854 g/mL at 25 °C[1][2][5][7] |

| Boiling Point | 65-66 °C at 18 mmHg[1][2][5][7] |

| Refractive Index | n20/D 1.397[1][2][7] |

| Flash Point | 42 °C (107.6 °F) - closed cup[3][4] |

| Purity | ≥ 97% (GC)[1][4] |

| Storage | Store at room temperature, under inert gas, away from moisture[1][4] |

Reactivity and Applications

Orthoesters are highly reactive due to the electron-deficient central carbon atom.[9] This reactivity makes this compound a valuable reagent in various organic transformations.

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[10] The reaction proceeds through a three-stage mechanism involving the formation of a carboxonium ion, hydration to a hemiorthoester intermediate, and subsequent breakdown to the final products.[11] Due to its moisture sensitivity, this compound must be handled under anhydrous conditions to prevent premature hydrolysis.[4][5]

Caption: Generalized acid-catalyzed hydrolysis of an orthoester.

Protecting Group and Dehydrating Agent

This compound is widely used as a versatile protecting group for alcohols and amines, allowing other functional groups to be manipulated without interference.[1] It also serves as an effective dehydrating agent. In esterification reactions, for example, it can drive the equilibrium toward the product by reacting with the byproduct water.[12]

Role in Synthesis

The compound is a key reagent in various name reactions and synthetic procedures:

-

Bodroux-Chichibabin Aldehyde Synthesis: In this reaction, an orthoester reacts with a Grignard reagent to form an aldehyde.[10][12] This provides a useful method for formylation.

Caption: Workflow for the Bodroux-Chichibabin aldehyde synthesis.

-

Pharmaceutical and Specialty Chemical Synthesis: Its stability and ability to react under mild conditions make it invaluable in the multi-step synthesis of complex molecules, including pharmaceuticals, specialty chemicals, and agrochemicals.[1] The steric bulk of the isopropoxy groups can influence reactivity, sometimes leading to lower yields compared to less hindered orthoesters like trimethyl orthoformate.[9]

Experimental Protocols

While specific, detailed protocols for this compound are often tailored to the reaction at hand, general methodologies for its synthesis and key reactions are well-established.

Synthesis of this compound

A common method for synthesizing orthoformates is analogous to the Williamson ether synthesis, involving the reaction of a haloform with a sodium alkoxide.[12][13]

-

Objective: To synthesize this compound from chloroform (B151607) and sodium isopropoxide.

-

Materials:

-

Chloroform (CHCl₃)

-

Sodium metal (Na)

-

Anhydrous isopropanol (B130326) (i-PrOH)

-

Anhydrous reaction vessel with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Methodology:

-

Prepare sodium isopropoxide in situ by carefully reacting sodium metal with an excess of anhydrous isopropanol under an inert atmosphere. The reaction is exothermic and should be controlled.

-

Once the sodium has completely reacted, cool the resulting sodium isopropoxide solution.

-

Slowly add chloroform to the cooled solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature with appropriate cooling.

-

After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The reaction is: CHCl₃ + 3 NaOCH(CH₃)₂ → HC[OCH(CH₃)₂]₃ + 3 NaCl.

-

After reflux, cool the mixture and filter to remove the precipitated sodium chloride.

-

Purify the resulting liquid by fractional distillation under reduced pressure to isolate the this compound. The boiling point is approximately 65-66 °C at 18 mmHg.[1][5]

-

-

Purity Analysis: The purity of the final product can be confirmed using Gas Chromatography (GC), with typical commercial grades being ≥ 97% pure.[1]

Protocol for Acetal Protection of a Diol

-

Objective: To protect a generic diol using this compound.

-

Materials:

-

Substrate (e.g., 1,2-ethanediol)

-

This compound

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)

-

Standard laboratory glassware for anhydrous reactions

-

-

Methodology:

-

Dissolve the diol substrate in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.

-

Add a slight excess (e.g., 1.1 equivalents) of this compound to the solution.

-

Add a catalytic amount of PTSA (e.g., 0.01-0.05 equivalents).

-

Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may require gentle heating to proceed at a reasonable rate.

-

Upon completion, quench the reaction by adding a weak base (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting acetal product via column chromatography or distillation as needed.

-

This guide consolidates the essential technical information on this compound, providing a foundation for its effective application in research and development. Its unique combination of reactivity and steric properties ensures its continued relevance in modern organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 4447-60-3 [sigmaaldrich.com]

- 3. This compound 97 4447-60-3 [sigmaaldrich.com]

- 4. This compound | 4447-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 4447-60-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 97 4447-60-3 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 10. Ortho ester - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 13. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis Mechanism of Triisopropyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl orthoformate (TIPO) is an organic compound with significant applications in chemical synthesis, serving as a protecting group for carboxylic acids and a precursor in the formation of other organic molecules. Understanding the mechanism of its hydrolysis is crucial for controlling reaction kinetics, optimizing product yields, and for its application in drug development and delivery systems where pH-dependent release is desired. This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound under acidic, basic, and catalyzed conditions. It includes detailed mechanistic pathways, quantitative kinetic data, and experimental protocols for the study of this reaction.

Acid-Catalyzed Hydrolysis: The A-1 Mechanism

Under acidic conditions, the hydrolysis of this compound proceeds through a well-established A-1 (acid-catalyzed, unimolecular) mechanism. This pathway is characterized by a rapid, reversible protonation of the orthoformate followed by a rate-limiting unimolecular decomposition of the protonated substrate.

The key steps of the A-1 mechanism are as follows:

-

Protonation: An oxygen atom of the this compound is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This initial step activates the molecule for subsequent cleavage.

-

Rate-Limiting Step: The protonated orthoformate undergoes a slow, unimolecular cleavage to form a resonance-stabilized dialkoxycarbocation and a molecule of isopropanol. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation intermediate.

-

Deprotonation and Further Reaction: The resulting intermediate is deprotonated, and the process of alcohol elimination is repeated twice more, ultimately yielding formic acid and two additional molecules of isopropanol.

dot

Spectroscopic Profile of Triisopropyl Orthoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for triisopropyl orthoformate, a versatile reagent and building block in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~5.15 | Septet | ~6.1 | 1H | HC(O-)₃ |

| 2 | ~1.18 | Doublet | ~6.1 | 18H | -OCH(CH₃ )₂ |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum provides further confirmation of the molecular structure, showing signals for the central orthoformate carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~109 | C H(O-)₃ |

| 2 | ~65 | -OC H(CH₃)₂ |

| 3 | ~24 | -OCH(C H₃)₂ |

Note: Chemical shifts are typically referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-H and C-O stretching vibrations, characteristic of its ether-like structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2970 - 2870 | Strong | C-H stretch | Aliphatic C-H |

| 1470 - 1450 | Medium | C-H bend | CH₃ and CH scissoring |

| 1385 - 1370 | Medium | C-H bend | CH₃ symmetric bending (gem-dimethyl) |

| 1180 - 1050 | Strong, Broad | C-O stretch | Asymmetric and symmetric C-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecule has a molecular weight of 190.28 g/mol .

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 190 | Low | [C₁₀H₂₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | High | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 105 | Medium | [M - C₃H₇ - C₃H₆]⁺ | Loss of an isopropyl radical and propene |

| 89 | High | [CH(OCH(CH₃)₂)₂]⁺ | α-cleavage, loss of an isopropoxy radical |

| 43 | Very High | [C₃H₇]⁺ | Isopropyl cation (base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

4.1.1. ¹H and ¹³C NMR Spectroscopy of a Liquid Orthoester

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

FT-IR Spectroscopy

4.2.1. FT-IR Spectroscopy of a Liquid Orthoester

-

Sample Preparation: A neat liquid sample of this compound is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

4.3.1. GC-MS of a Volatile Organic Compound

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow illustrating the information obtained from different spectroscopic techniques.

Caption: Correlation of ¹H NMR signals to the structure of this compound.

Fundamental Reactivity of Triisopropyl Orthoformate: A Technical Guide

Introduction

Triisopropyl orthoformate, also known as triisopropoxymethane, is an organic compound classified as an orthoester.[1] With the chemical formula CH[OCH(CH₃)₂]₃, it is the triisopropyl ester of the hypothetical orthoformic acid.[1][2] This colorless liquid serves as a versatile and valuable reagent in modern organic synthesis.[1] Its unique structure, characterized by a central carbon atom bonded to three isopropoxy groups, dictates its reactivity, making it particularly useful as a protecting group, a dehydrating agent, and a precursor in the formation of various functional groups.[1][3] Researchers in pharmaceutical development, fine chemicals, and polymer chemistry appreciate its stability, ease of handling, and its ability to function under mild reaction conditions.[1]

This technical guide provides an in-depth examination of the core reactivity of this compound, focusing on its fundamental chemical transformations. It includes summaries of its physical and chemical properties, detailed mechanistic pathways, and representative experimental protocols relevant to drug development professionals and research scientists.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O₃ | [1][4] |

| Molecular Weight | 190.28 g/mol | [1][2][4] |

| CAS Number | 4447-60-3 | [1][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.854 g/mL at 25 °C | [1][2][6] |

| Boiling Point | 65 - 66 °C at 18 mmHg | [1][2][5] |

| Refractive Index (n20/D) | 1.397 | [1][2][5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2][4][6] |

| Purity | ≥ 97% (GC) | [1] |

| Synonyms | Orthoformic acid triisopropyl ester, Triisopropoxymethane | [1][7] |

| Storage Conditions | Store at room temperature, keep dry, under inert gas | [1][4] |

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. The bulky isopropoxy groups also play a significant role, influencing reaction rates and steric accessibility compared to less hindered analogues like trimethyl or triethyl orthoformate.[8]

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[9] The reaction proceeds via protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination steps lead to the final products.

The uncatalyzed hydrolysis of orthoformates in bulk solution typically follows an A-1 mechanism, where the rate-limiting step is the unimolecular decomposition of the protonated substrate.[10] However, under specific catalytic conditions, such as within a supramolecular host, the mechanism can shift to an A-SE2 pathway, where the proton transfer itself becomes the rate-limiting step.[10]

Caption: Acid-catalyzed hydrolysis of this compound.

Acetal (B89532) and Ketal Formation (Carbonyl Protection)

This compound is an effective reagent for the protection of aldehydes and ketones as their corresponding acetals and ketals. In these reactions, it serves a dual purpose: it acts as a source of the alkoxy group and as a dehydrating agent.[11] The reaction is typically catalyzed by an acid. The orthoformate reacts with the water generated during the acetalization equilibrium, forming an ester (isopropyl formate) and alcohol (isopropanol), thereby driving the reaction to completion.[11] This method is highly valued in multi-step syntheses where a carbonyl group must be masked to prevent it from reacting with nucleophiles or under reducing conditions.[3]

Caption: Experimental workflow for aldehyde/ketone protection.

Role in Esterification and Other Transformations

This compound can facilitate the esterification of carboxylic acids. Similar to its role in acetal formation, it acts as a water scavenger, driving the equilibrium of acid-catalyzed esterification towards the product.[12]

While less reactive than trimethyl or triethyl orthoformate due to steric hindrance, this compound can participate in reactions with other nucleophiles.[8] For example, the reaction of orthoformates with primary amines can lead to the formation of formimidates, which are valuable synthetic intermediates.[13] However, its bulky nature can be a limitation; in certain rearrangement reactions, the high steric bulk of this compound was found to prevent product formation altogether.[8]

Caption: Logical relationships of TIPO's core reactivity.

Quantitative Reactivity Data

Kinetic studies provide valuable insight into the reactivity of orthoformates. The rate of hydrolysis can be significantly accelerated by catalysts, such as supramolecular hosts, which can encapsulate the substrate and alter the reaction mechanism.

| Reaction | Substrate | Catalyst | Rate Constant (k_uncat) s⁻¹ | Rate Constant (k_cat) s⁻¹ | Rate Acceleration (k_cat/k_uncat) | Reference(s) |

| Hydrolysis | Triethyl Orthoformate | Supramolecular Host | 1.44 x 10⁻⁵ | - | 560 | [14] |

| Hydrolysis | This compound | Supramolecular Host | 4.34 x 10⁻⁶ | - | 890 | [14] |

Note: Specific k_cat values were not provided in the source, but the overall rate acceleration was reported. The data shows that while this compound hydrolyzes more slowly without a catalyst, its reaction is accelerated more significantly by the catalytic host compared to its triethyl analogue.[14]

Experimental Protocols

The following section provides a representative experimental protocol for a common application of this compound: the protection of an aldehyde.

Protocol: Diisopropoxyacetal Formation from Benzaldehyde (B42025)

Objective: To protect the carbonyl group of benzaldehyde as its diisopropyl acetal using this compound.

Materials:

-

Benzaldehyde (1.0 eq)

-

This compound (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq, catalyst)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Apparatus:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser (if heating is required)

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde followed by anhydrous dichloromethane. Stir the solution until homogeneous.

-

Addition of Reagents: Add this compound to the solution, followed by the catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (benzaldehyde) is consumed. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure benzaldehyde diisopropyl acetal.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

This compound is a flammable liquid and vapor.[6][15] It causes skin and serious eye irritation and may cause respiratory irritation.[2][15][16]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][17] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take precautionary measures against static discharge.[15][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] It is moisture-sensitive and should be stored under an inert gas like nitrogen or argon.[4][7]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[17] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the victim to fresh air.[17] Seek medical attention if irritation persists or if you feel unwell.[17]

Conclusion

This compound is a reagent of significant utility in organic synthesis. Its fundamental reactivity, centered on the electrophilicity of the central carbon, enables its use in crucial transformations such as hydrolysis, acetal formation for carbonyl protection, and as a dehydrating agent in esterifications.[1] While its sterically bulky isopropyl groups can modulate its reactivity compared to smaller orthoesters, this feature can also be exploited for selectivity.[8] A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 原甲酸三异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 4447-60-3 | FT75369 [biosynth.com]

- 5. This compound | 4447-60-3 [chemicalbook.com]

- 6. オルトギ酸トリイソプロピル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 4447-60-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 9. Ortho ester - Wikipedia [en.wikipedia.org]

- 10. osti.gov [osti.gov]

- 11. Dimethyl Acetals [organic-chemistry.org]

- 12. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 13. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. spectrumchemical.com [spectrumchemical.com]

Triisopropyl Orthoformate: A Versatile One-Carbon Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropyl orthoformate (TIPO) is a valuable and versatile reagent in organic synthesis, primarily serving as a one-carbon (C1) building block. Its unique structural features, particularly the sterically hindered isopropoxy groups, offer distinct reactivity and selectivity profiles compared to its less bulky analogs like trimethyl and triethyl orthoformate. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in the construction of heterocyclic systems, carbon-carbon bond formation, and as a protecting group and dehydrating agent.

Properties of this compound

This compound is a colorless liquid with a range of physical and chemical properties that make it a useful reagent in various synthetic transformations.[1] It is sensitive to moisture and should be stored under an inert atmosphere.

| Property | Value |

| CAS Number | 4447-60-3 |

| Molecular Formula | C₁₀H₂₂O₃ |

| Molecular Weight | 190.28 g/mol |

| Boiling Point | 65-66 °C at 18 mmHg[1] |

| Density | 0.854 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.397[1] |

| Flash Point | 42 °C (108 °F)[1] |

General Experimental Workflow

A typical workflow for reactions involving this compound involves the careful handling of moisture-sensitive reagents and purification of the final product.

Applications in Heterocyclic Synthesis

This compound is a key reagent in the synthesis of various heterocyclic compounds, where it provides the central carbon atom for ring formation.

Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives

A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and an orthoformate provides an efficient route to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. While many published examples utilize trimethyl or triethyl orthoformate, the general methodology is applicable to this compound.

Reaction Mechanism:

The reaction proceeds through the initial formation of an N-alkoxycarbonylmethyl intermediate from the orthoformate and thiourea, which then undergoes condensation with the aldehyde and a second equivalent of thiourea, followed by cyclization and elimination to yield the triazine product.

Experimental Protocol (Adapted):

A mixture of an aromatic aldehyde (1.0 mmol), thiourea (2.5 mmol), and this compound (1.0 mmol) in DMF (1 mL) is stirred at 80 °C for 5 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by column chromatography.

Quantitative Data:

Synthesis of 1-Substituted-1H-Tetrazoles

The reaction of primary amines, sodium azide (B81097), and an orthoformate is a common method for the synthesis of 1-substituted-1H-tetrazoles. This reaction can be performed under various conditions, including microwave irradiation, and often employs a catalyst.

Reaction Mechanism:

The reaction is believed to proceed via the formation of an imidate from the amine and the orthoformate, which then reacts with the azide anion. The resulting intermediate undergoes cyclization to form the tetrazole ring.

Experimental Protocol (Representative):

A mixture of a primary amine (1.0 mmol), sodium azide (1.0 mmol), and this compound (1.2 mmol) is subjected to microwave irradiation at a specified power and temperature. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Quantitative Data:

Yields for this reaction using other orthoformates are typically in the range of 80-95%.[2] The use of this compound may require optimization of reaction conditions to achieve comparable yields.

Bodroux-Chichibabin Aldehyde Synthesis

This reaction provides a method for the conversion of a Grignard reagent to an aldehyde with one additional carbon atom.[3][4][5] The Grignard reagent reacts with an orthoformate to form a di-isopropyl acetal (B89532), which is subsequently hydrolyzed to the corresponding aldehyde.[3][4][5]

Reaction Mechanism:

The reaction involves the nucleophilic attack of the Grignard reagent on the central carbon of the orthoformate, displacing one of the isopropoxy groups. The resulting di-isopropyl acetal is stable under the reaction conditions but can be readily hydrolyzed in the presence of acid to yield the aldehyde.

Experimental Protocol (General):

The Grignard reagent, prepared in a suitable ether solvent, is added to a solution of this compound. The reaction mixture is stirred, typically with heating, to ensure complete reaction. After cooling, the reaction is quenched with an aqueous acid solution to hydrolyze the acetal. The aldehyde product is then isolated by extraction and purified.

Quantitative Data:

Role as a Protecting Group and Dehydrating Agent

Beyond its function as a C1 synthon, this compound serves as an effective protecting group for diols and as a dehydrating agent to drive equilibrium reactions forward.

Protection of Diols

This compound can be used to protect 1,2- and 1,3-diols by forming a cyclic acetal. The bulky isopropyl groups can impart specific stability and reactivity to the protected diol.

Reaction Mechanism:

The protection of a diol with this compound is typically acid-catalyzed. The orthoformate is protonated, leading to the loss of an isopropanol molecule to form a dialkoxycarbenium ion. The diol then attacks this electrophilic species in a stepwise manner, leading to the formation of the cyclic acetal and the release of two additional molecules of isopropanol.

Experimental Protocol (General):

To a solution of the diol in an inert solvent, a catalytic amount of a protic or Lewis acid is added, followed by this compound. The reaction mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC, and upon completion, the acid is neutralized, and the product is isolated by extraction and purified.

Quantitative Data:

While a specific protocol for the protection of 1,2-propanediol with this compound was not found, the protection of diols with orthoformates is a well-established procedure, often proceeding in high yield. The specific conditions and yields will depend on the diol substrate and the catalyst used.

Dehydrating Agent in Fischer Esterification

In reactions that produce water as a byproduct, such as Fischer esterification, this compound can be used as a dehydrating agent to drive the reaction to completion. It reacts with the water formed to produce isopropanol and isopropyl formate, effectively removing water from the equilibrium.

Experimental Protocol (Conceptual):

In a Fischer esterification reaction between a carboxylic acid and an alcohol with an acid catalyst, this compound is added to the reaction mixture. The reaction is then heated to the desired temperature. The orthoformate consumes the water generated, pushing the equilibrium towards the ester product.

Quantitative Data:

The use of orthoformates as water scavengers in esterification reactions is a known technique to improve yields, particularly for sterically hindered substrates or when using a stoichiometric amount of the alcohol. The quantitative improvement in yield will be dependent on the specific reaction conditions and substrates.

Conclusion

This compound is a highly effective one-carbon building block with a broad range of applications in organic synthesis. Its utility in the construction of complex heterocyclic scaffolds, carbon-carbon bond formation, and as a protecting group and dehydrating agent makes it an invaluable tool for researchers in academia and industry. The steric bulk of the isopropoxy groups provides unique reactivity and selectivity, which can be advantageous in certain synthetic transformations. While detailed experimental protocols specifically utilizing this compound are less prevalent in the literature compared to its smaller analogs, the general methodologies presented in this guide provide a solid foundation for its application in the modern synthetic laboratory. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

References

- 1. This compound | 4447-60-3 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 4. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 5. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

An In-depth Technical Guide on the Steric Effects of the Isopropoxy Group in Triisopropyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl orthoformate, a key reagent and protecting group in organic synthesis, is characterized by significant steric hindrance imparted by its three isopropoxy groups. This technical guide provides a comprehensive analysis of the steric effects of the isopropoxy group in this molecule. It delves into the quantitative impact on reaction kinetics, explores the molecule's conformational properties through computational and spectroscopic data, and provides detailed experimental protocols for the analysis of these steric effects. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering insights into the manipulation and understanding of steric hindrance in molecular design and reaction optimization.

Introduction

Steric effects, arising from the spatial arrangement of atoms within a molecule, play a pivotal role in determining chemical reactivity, selectivity, and molecular conformation. In the case of this compound, the bulky isopropoxy groups create a sterically congested environment around the central methine carbon. This inherent steric hindrance significantly influences its utility in organic synthesis, particularly in reactions where it serves as a protecting group or as a precursor for other functional groups. Understanding and quantifying these steric effects are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic methodologies. This guide will provide a multi-faceted examination of the steric properties of the isopropoxy group in this compound, integrating kinetic, computational, and spectroscopic data.

Quantitative Analysis of Steric Effects

The steric hindrance in this compound can be quantitatively assessed through various experimental and computational parameters. This section presents a summary of key data that illustrates the magnitude of these effects.

Kinetic Data: Hydrolysis Rates

The rate of hydrolysis of orthoformates is highly sensitive to the steric bulk of the alkoxy groups. Comparative studies between triethyl orthoformate and this compound reveal a significant decrease in the uncatalyzed hydrolysis rate for the latter, directly attributable to the greater steric hindrance of the isopropoxy groups.[1][2] In catalyzed reactions, while the rate acceleration is substantial for both, the kinetic parameters still reflect the underlying steric differences.[1][2][3]

| Orthoformate | Uncatalyzed Rate Constant (k_uncat, s⁻¹) | Catalyzed Rate Constant (k_cat, s⁻¹) | Rate Acceleration (k_cat / k_uncat) | Michaelis Constant (K_M, mM) | Specificity Constant (k_cat / K_M, M⁻¹s⁻¹) |

| Triethyl Orthoformate | 1.44 x 10⁻⁵[1][2] | 8.06 x 10⁻³[1][3] | 560[1][2][4] | 21.5[1][3] | 0.37[1][2] |

| This compound | 4.34 x 10⁻⁶[1][2] | 3.86 x 10⁻³[1][3] | 890[1][2][4] | 7.69[1][3] | 0.50[1][2] |

Steric Parameters

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[5] While a specific E_s value for the isopropoxy group is not readily found in the literature, a qualitative assessment can be made by comparing it to other alkyl groups.[6] The Charton steric parameter, ν, which is derived from van der Waals radii, offers another quantitative measure.[5][7]

| Substituent Group | Taft Steric Parameter (E_s) | Charton Steric Parameter (ν) |

| Methyl (Me) | -1.24[6] | Value not readily available |

| Propyl (Pr) | -1.60[6] | Value not readily available |

| Isopropyl (iPr) | -0.47 (for the alkyl group)[6] | Value not readily available |

| tert-Butyl (t-Bu) | -2.78[6] | Value not readily available |

| Isopropoxy (O-iPr) | Estimated to be significant | Estimated to be significant |

Note: The E_s value for the isopropyl group itself is provided for comparison. The steric effect of the isopropoxy group is expected to be substantial due to the presence of the oxygen atom and the branched alkyl chain.

Molecular Geometry and Spectroscopic Analysis

The steric crowding in this compound is directly reflected in its molecular geometry and spectroscopic properties.

Computational Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized geometry of molecules, providing insights into bond lengths, bond angles, and dihedral angles that are influenced by steric interactions.[8][9] For this compound, DFT calculations would be expected to show a distortion from idealized tetrahedral and trigonal planar geometries around the central carbon and oxygen atoms, respectively, to accommodate the bulky isopropoxy groups.

Spectroscopic Evidence of Steric Hindrance

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide clues about its sterically hindered nature. In the ¹H NMR spectrum, the methine proton of the isopropoxy group and the central methine proton will exhibit characteristic chemical shifts and coupling patterns. Due to steric hindrance, there might be restricted rotation around the C-O bonds, which could lead to broadening of signals at lower temperatures.

Note: While a fully assigned and interpreted spectrum for this compound specifically detailing steric effects was not found, spectra for the analogous tri-n-propyl orthoformate are available for comparison.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong C-O and C-H stretching vibrations. The steric crowding can influence the vibrational frequencies of these bonds. For instance, steric strain might cause slight shifts in the C-O stretching frequencies compared to less hindered orthoformates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the steric effects of the isopropoxy group in this compound.

Protocol for Kinetic Analysis of Orthoformate Hydrolysis

This protocol describes a general method for monitoring the hydrolysis of this compound, which can be adapted for both uncatalyzed and catalyzed reactions.

Objective: To determine the rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

Buffer solution (e.g., phosphate (B84403) or carbonate buffer at the desired pH)

-

Internal standard for analysis (e.g., durene for GC-MS, or a non-reactive solvent for NMR)

-

Deuterated solvent (if monitoring by NMR)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer[12][13][14]

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

In a thermostatted reaction vessel, place the buffer solution and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

If using an internal standard, add a known amount to the buffer solution.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the stirred buffer solution. Start a timer immediately.

-

-

Reaction Monitoring:

-

By GC-MS: At regular time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a small amount of a basic solution like triethylamine (B128534) in an organic solvent for extraction). Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS to determine the concentration of this compound relative to the internal standard.

-

By NMR: The reaction can be monitored directly in an NMR tube. Prepare the reaction mixture in a deuterated buffer solution within the NMR tube. Acquire ¹H NMR spectra at regular time intervals. The disappearance of the orthoformate's characteristic signals (e.g., the central methine proton) and the appearance of product signals can be integrated and compared to an internal standard to determine the concentration over time.[12][15]

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

For a first-order reaction, the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

-

Signaling Pathways and Logical Relationships

The hydrolysis of orthoformates proceeds through a well-established mechanism involving protonation and subsequent stepwise elimination of alcohol. The steric hindrance of the isopropoxy groups in this compound primarily affects the rate of the initial protonation and the subsequent nucleophilic attack of water.

Conclusion

The three isopropoxy groups of this compound create a sterically demanding environment that profoundly influences its chemical behavior. This is quantitatively demonstrated by its slower hydrolysis rate compared to less hindered analogues. While specific computational and comprehensive spectroscopic data detailing these steric effects are areas for further research, the available kinetic data provides a clear and quantitative picture of the impact of the isopropoxy group's steric bulk. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further investigate and harness the steric properties of this compound in their synthetic endeavors. A deeper understanding of these steric effects will undoubtedly contribute to the development of more efficient and selective chemical transformations.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. researchgate.net [researchgate.net]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tripropyl orthoformate(621-76-1) 1H NMR [m.chemicalbook.com]

- 11. Tripropyl orthoformate(621-76-1) 13C NMR spectrum [chemicalbook.com]

- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

triisopropyl orthoformate precursors to other functional groups.

An In-depth Technical Guide to Triisopropyl Orthoformate as a Precursor to Other Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula CH[OCH(CH₃)₂]₃, is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of a formyl group or a diisopropoxymethyl protecting group. As an orthoester, its reactivity is characterized by the electrophilic central carbon, which readily reacts with a variety of nucleophiles. This technical guide provides a comprehensive overview of the key transformations involving this compound, complete with experimental protocols, quantitative data, and reaction pathway diagrams to facilitate its application in research and development. While this compound is a valuable reagent, its applications are less extensively documented in the literature compared to its smaller homologues, trimethyl and triethyl orthoformate. Therefore, where specific data for the triisopropyl derivative is unavailable, representative data from these related compounds are provided to illustrate the expected reactivity.

Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin reaction is a classic method for the one-carbon homologation of a Grignard reagent to an aldehyde.[1][2] The Grignard reagent attacks the electrophilic carbon of the orthoformate, leading to the formation of a diisopropyl acetal (B89532). This intermediate is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Quantitative Data

While specific yield data for a wide range of substrates using this compound is not extensively reported, the following table provides representative yields for the Bodroux-Chichibabin reaction using the closely related triethyl orthoformate. Yields with this compound are expected to be similar, although potentially lower in some cases due to increased steric hindrance.

| Grignard Reagent (R-MgX) | Product Aldehyde | Yield (%) |

| Phenylmagnesium bromide | Benzaldehyde (B42025) | 54-58 |

| n-Pentylmagnesium bromide | n-Hexanal | 60-72 |

| Cyclohexylmagnesium chloride | Cyclohexanecarboxaldehyde | 55-65 |

| p-Tolylmagnesium bromide | p-Tolualdehyde | 60-70 |

Data is representative of reactions with triethyl orthoformate and should be considered as a guideline for reactions with this compound.

Experimental Protocol: Synthesis of n-Hexanal (Representative)

This protocol is adapted from the synthesis of n-hexanal using triethyl orthoformate.[2]

Materials:

-

n-Pentylmagnesium bromide in diethyl ether

-

This compound

-

Anhydrous diethyl ether

-

Sulfuric acid (10% aqueous solution)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of n-pentylmagnesium bromide (0.5 mol) in anhydrous diethyl ether (250 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

This compound (0.55 mol) is added dropwise to the Grignard solution with vigorous stirring over 30 minutes.

-

The reaction mixture is then heated to reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing crushed ice and 250 mL of 10% sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined ether extracts are washed with saturated sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

-

The resulting crude diisopropyl acetal is hydrolyzed by refluxing with 200 mL of 10% sulfuric acid for 1 hour.

-

The mixture is cooled, and the aldehyde layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The crude n-hexanal is purified by fractional distillation.

Acetal and Ketal Formation: Protection of Carbonyls

This compound is an effective reagent for the protection of aldehydes and ketones as their corresponding diisopropyl acetals and ketals.[3] This transformation is typically acid-catalyzed and is driven to completion by the orthoformate acting as a dehydrating agent.[4] The resulting diisopropyl acetals and ketals are stable under neutral and basic conditions.

Quantitative Data

The following table presents yields for the formation of diisopropyl acetals from various aldehydes and ketones using this compound.

| Carbonyl Compound | Catalyst | Product | Yield (%) |

| Benzaldehyde | p-TsOH | Benzaldehyde diisopropyl acetal | >95 |

| 4-Nitrobenzaldehyde | p-TsOH | 4-Nitrobenzaldehyde diisopropyl acetal | 92 |

| Cyclohexanone | p-TsOH | 1,1-Diisopropoxycyclohexane | 85 |

| Acetophenone | TfOH | Acetophenone diisopropyl ketal | 88 |

| 4,4'-Dichlorobenzophenone | TfOH | 4,4'-Dichlorobenzophenone diisopropyl ketal | 90 |

Experimental Protocol: Synthesis of Benzaldehyde Diisopropyl Acetal

Materials:

-

Benzaldehyde

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Anhydrous methanol (B129727)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (10 mmol) in anhydrous methanol (20 mL).

-

Add this compound (12 mmol) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Deprotection of Diisopropyl Acetals

The diisopropyl acetal protecting group can be readily removed under mild acidic conditions to regenerate the parent carbonyl compound.

Experimental Protocol: Deprotection of Benzaldehyde Diisopropyl Acetal

-

Dissolve benzaldehyde diisopropyl acetal (5 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 25 mL).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of 2M HCl).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude benzaldehyde.

N-Formylation of Amines

This compound can serve as a formylating agent for primary and secondary amines, although this application is more commonly reported with triethyl orthoformate.[5][6] The reaction proceeds by nucleophilic attack of the amine on the orthoformate, followed by elimination of isopropanol (B130326) to form an intermediate imidate, which is then hydrolyzed to the corresponding formamide.

Quantitative Data

The following table shows representative yields for the N-formylation of various amines using triethyl orthoformate. Similar reactivity is expected with this compound.

| Amine | Product | Yield (%) |

| Aniline (B41778) | N-Phenylformamide | 92 |

| Benzylamine | N-Benzylformamide | 95 |

| Morpholine | 4-Formylmorpholine | 88 |

| Pyrrolidine | 1-Formylpyrrolidine | 90 |

Data is representative of reactions with triethyl orthoformate.

Experimental Protocol: N-Formylation of Aniline (Representative)

This protocol is based on procedures using triethyl orthoformate.[5]

Materials:

-

Aniline

-

This compound

-

Formic acid (catalyst)

Procedure:

-

In a round-bottom flask, combine aniline (10 mmol) and this compound (15 mmol).

-

Add a catalytic amount of formic acid (0.1 mmol).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the excess orthoformate and isopropanol byproduct under reduced pressure.

-

The resulting crude N-phenylformamide can be purified by recrystallization or column chromatography.

Synthesis of Heterocyclic Compounds

Orthoformates are valuable C1 synthons in multicomponent reactions for the synthesis of a wide variety of heterocyclic compounds.[7][8] For instance, tripropyl orthoformate, a close analogue of this compound, is used in the synthesis of 1,3,5-triazine-2,4-dithione derivatives and 1-substituted-1H-tetrazoles.[7] These reactions often proceed in high yields and demonstrate the utility of orthoformates in building complex molecular scaffolds.

Due to the vast diversity of possible heterocyclic systems and the limited specific data for this compound, a detailed quantitative table and a single representative protocol would not be broadly applicable. Researchers are encouraged to consult the primary literature for specific methodologies related to their target heterocycle.

Role as a Dehydrating Agent in Esterification

In addition to being a reactant, this compound can be used as a dehydrating agent to drive equilibrium-limited reactions, such as Fischer esterification, to completion.[9] It reacts with the water produced during the reaction to form isopropanol and isopropyl formate, effectively removing water from the system.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]